N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine
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Overview
Description
N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C15H20ClN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with benzyl chloride and a suitable base to yield the final product . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and are carried out under nitrogen atmosphere at low temperatures .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, cyclopentyl derivatives, and benzylated compounds .
Scientific Research Applications
N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1H-pyrazol-4-amine
- 1-cyclopentyl-1H-pyrazol-4-amine
- N-benzyl-1-cyclopentyl-1H-pyrazole
Uniqueness
N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine is unique due to its specific combination of the benzyl and cyclopentyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-benzyl-1-cyclopentylpyrazol-4-amine |
InChI |
InChI=1S/C15H19N3/c1-2-6-13(7-3-1)10-16-14-11-17-18(12-14)15-8-4-5-9-15/h1-3,6-7,11-12,15-16H,4-5,8-10H2 |
InChI Key |
GVEVVUNYUFZUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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